5-Methyl vs. 5-Cyclopropyl Substitution: Conformational and Electronic Partitioning in the Triazole Core
The target compound possesses a 5-methyl group, whereas the closest structurally characterised comparator, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, bears a bulkier, electron-rich cyclopropyl substituent. In the crystal structure of the 5-cyclopropyl analog, the triazole ring participates in a coplanar homodimer stabilized by N—H⋯N and C—H⋯N hydrogen bonds, with aromatic rings offset by 58.0° [1]. DFT calculations localise the HOMO on the 4-chlorophenyl amide motif and the LUMO on the aryltriazole grouping [1]. The replacement of cyclopropyl (Hammett σₚ ≈ –0.21) with methyl (σₚ ≈ –0.17) alters the inductive electron-donating capacity of the C5 position, which modulates the HOMO–LUMO gap and charge-transfer character. This electronic shift has been correlated with differential antimicrobial selectivity in the broader 5-methyl vs. 5-amino triazole carboxamide class: 5-methyl analogs (4d, 4l, 4r) preferentially inhibit S. aureus, while 5-amino analogs (8b) target C. albicans [2].
| Evidence Dimension | C5 substituent effect on HOMO–LUMO localisation and crystal packing |
|---|---|
| Target Compound Data | 5-Methyl; calculated XLogP3 = 3.5 [3]; HOMO/LUMO energies not experimentally determined for this compound |
| Comparator Or Baseline | 5-Cyclopropyl analog (C19H17ClN4O2): HOMO = –5.82 eV, LUMO = –1.91 eV (DFT B3LYP/6-311++G(d,p)) [1]; XLogP3 ~4.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ –0.5 log units (methyl more hydrophilic); HOMO–LUMO gap difference cannot be calculated for target without experimental measurement |
| Conditions | DFT calculations performed on the 5-cyclopropyl crystal structure geometry; XLogP3 computed by PubChem 2.2 [3] |
Why This Matters
The 5-methyl substituent imparts a distinct electronic profile and lower lipophilicity relative to the 5-cyclopropyl analog, which may translate into differential passive membrane permeability and protein binding, critical parameters for any screening cascade.
- [1] Pokhodylo, N.; et al. Acta Cryst. E, 2020, E76, 756–759. View Source
- [2] Pokhodylo, N.; et al. J. Mol. Struct., 2021, 1245, 131146. View Source
- [3] PubChem. Compound CID 2150322 computed properties, 2025. View Source
